![molecular formula C13H14O4 B1471068 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol CAS No. 2200278-72-2](/img/structure/B1471068.png)
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol
Overview
Description
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol (DBM) is an important type of carbohydrate molecule which is used in research and laboratory experiments. It is a derivative of mannitol and is a member of the dianhydro-benzylidene family of compounds. DBM is a white, crystalline, water-soluble solid with a molecular weight of 248.30 g/mol. It has a melting point of 95-97°C and is insoluble in organic solvents. DBM is found in a variety of fruits, vegetables, and grains, and is used in a variety of applications, including pharmaceuticals, food additives, and cosmetics.
Scientific Research Applications
Synthesis of Chiral Ligands
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol is used in the synthesis of chiral ligands. For instance, it can undergo oxidative cleavage to produce C2-symmetric chiral ligands like (R,R)-3,4-dihydroxy-1,5-hexadiene, or reductive cleavage to create synthetically useful C2-symmetric bis-amino alcohol derivatives (Aravind et al., 2005).
Development of Biobased Polyimides
This compound is crucial in the development of biobased polyimides, which are valuable for microelectronic and optoelectronic applications. These polyimides exhibit good optical transparency, solubility, and thermal stability (Yang et al., 2015).
Production of Transparent and Soluble Polyimide Films
It's also used in producing transparent and soluble polyimide films. These films, derived from 1,4:3,6-dianhydro-D-mannitol-based dianhydride, have applications in various industries due to their impressive mechanical, thermal, and optical properties (Mi et al., 2018).
Application in C-nucleoside Synthesis
The dehydration of D-mannitol, including 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol, is a building block for C-nucleoside synthesis, which is significant in pharmaceutical research (de Siqueira et al., 2013).
Biosynthesis of Mannitol from CO2
In biotechnological applications, this compound is involved in engineering photosynthetic mannitol biosynthesis from CO2 in cyanobacteria, presenting a sustainable method of sugar production (Jacobsen & Frigaard, 2014).
Synthesis of Diaminohexopyranosides
This compound is used in the synthesis of diaminohexopyranosides, which serve as ligands in metal complexes for potential pharmaceutical applications, including anticancer activities (Böge et al., 2015).
Development of Antimicrobial Agents
Additionally, derivatives of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol are explored for their antimicrobial properties, showing potential in developing new antimicrobial agents (Sikora et al., 2022).
properties
IUPAC Name |
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-JVASRFHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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